
4-Propylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring with a nitrile group attached to the 3-position and a propyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-propylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Propylpyridine} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the ammoxidation of 4-propylpyridine. This process includes the reaction of 4-propylpyridine with ammonia and oxygen over a catalyst at elevated temperatures to yield the desired nitrile compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Propylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-propylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and enzymatic studies.
Comparación Con Compuestos Similares
Nicotinonitrile: Lacks the propyl group at the 4-position.
3-Cyanopyridine: Similar structure but without the propyl group.
4-Methylnicotinonitrile: Contains a methyl group instead of a propyl group.
Uniqueness: 4-Propylnicotinonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
4-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3H2,1H3 |
Clave InChI |
CEUQXFVDZRGSRU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)

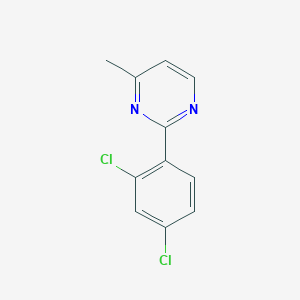
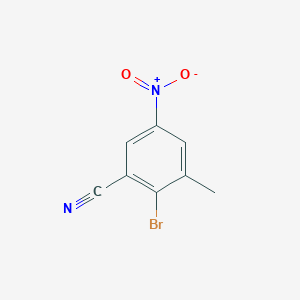
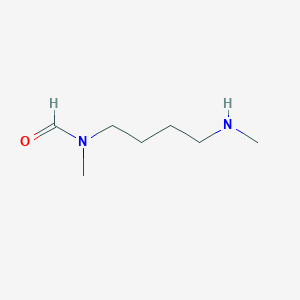
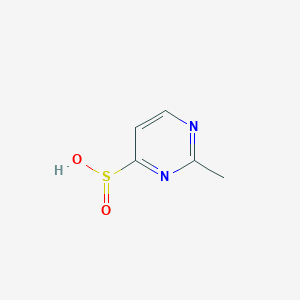
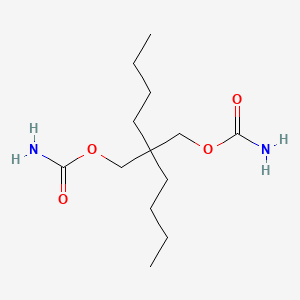





![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)
